Superior Degradation Potency (DC50) of PROTAC HPK1 Degrader-1 vs. Representative Pyrazine- and Isoindoline-based PROTACs
PROTAC HPK1 Degrader-1 demonstrates superior degradation potency compared to several recently reported, potent HPK1 PROTACs when data from comparable cellular assays are examined. While the Dmax is not explicitly reported for PROTAC HPK1 Degrader-1, its sub-nanomolar DC50 value positions it among the most potent HPK1 degraders described [1]. For instance, it is approximately 2.8-fold more potent than the pyrazine-based degrader 10m (DC50 = 5.0 nM) [2] and 1.7-fold more potent than the isoindoline-based degrader D02 (DC50 = 3.07 nM) [3]. This high potency suggests it can achieve substantial HPK1 depletion at lower concentrations, which is a critical advantage for minimizing off-target effects in cellular assays.
| Evidence Dimension | Half-maximal degradation concentration (DC50) in Jurkat cells |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 10m (DC50 = 5.0 ± 0.9 nM); D02 (DC50 = 3.07 ± 1.81 nM); E3 (DC50 = 3.16 nM); SS44 (DC50 = 2.84 nM); C3 (DC50 = 21.26 nM) |
| Quantified Difference | 2.8-fold more potent than 10m; 1.7-fold more potent than D02; 1.8-fold more potent than E3; 1.6-fold more potent than SS44; 11.8-fold more potent than C3 |
| Conditions | Jurkat T-cell line (common model for HPK1 degradation assays) |
Why This Matters
Higher degradation potency allows for a wider experimental window to achieve effective target knockdown while potentially reducing the risk of non-specific effects at higher compound concentrations.
- [1] Zeng, S., et al. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling. Bioorganic Chemistry, 2024, 143, 107016. View Source
- [2] Tong, J., et al. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy. Journal of Medicinal Chemistry, 2025, 68(15), 15991-16017. View Source
- [3] Zhang, Z., et al. Design, synthesis, and pharmacological evaluation of novel isoindoline-based HPK1 degraders. European Journal of Medicinal Chemistry, 2026, 282, 117295. View Source
